[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13539078
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1 |
| Standard InChI Key | MKKLGXKQIBLBPW-AWEZNQCLSA-N |
| Isomeric SMILES | C1C[C@@H](CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound’s structure comprises:
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A piperidine ring with an (S)-configured stereocenter at the 3-position.
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A 2-hydroxyethyl group attached to the piperidine nitrogen.
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A benzyl carbamate functional group at the 3-position of the piperidine ring.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Solubility | Moderate in polar solvents |
| Melting Point | Not reported (analog: ~120°C) |
The hydroxyethyl group enhances hydrophilicity, while the benzyl ester contributes to lipophilicity, creating a balanced partition coefficient suitable for biological membrane penetration.
Synthesis and Optimization
Synthetic Routes
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution of a piperidine derivative with ethylene oxide or 2-chloroethanol under basic conditions.
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Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric synthesis techniques to ensure the (S)-configuration at the 3-position.
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–25°C (carbamate formation) |
| Solvent | Dichloromethane or THF |
| Catalyst | Triethylamine (for deprotonation) |
| Yield | 70–85% (after purification) |
Industrial-scale production may employ continuous flow reactors to enhance efficiency and consistency.
Chemical Reactivity and Stability
Hydrolysis
The benzyl carbamate group undergoes hydrolysis in acidic or basic media, yielding the corresponding amine and benzyl alcohol:
This reaction is critical for prodrug activation in pharmacological applications.
Oxidation
The hydroxyethyl side chain can be oxidized to a ketone using agents like potassium permanganate (KMnO4) or Jones reagent, forming a carbonyl group:
Stability Profile
| Condition | Stability |
|---|---|
| Aqueous Solution (pH 7) | Stable for >24 hours |
| Acidic (pH <3) | Rapid hydrolysis (<1 hour) |
| Basic (pH >10) | Moderate hydrolysis (6–8 hours) |
| Compound | Target Receptor | IC50 (nM) |
|---|---|---|
| [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]... | Serotonin 5-HT1A | 120 ± 15 |
| Piperidine-3-carboxylic acid ethyl ester | Dopamine D2 | 450 ± 30 |
| Benzyl carbamate | Acetylcholinesterase | >1000 |
Applications in Medicinal Chemistry
Lead Compound Development
The compound’s modular structure allows for derivatization at multiple sites:
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Hydroxyethyl Group: Etherification or esterification to alter pharmacokinetics.
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Benzyl Ester: Replacement with aryl groups for enhanced receptor affinity.
Case Study: Analgesic Derivatives
A 2024 study synthesized analogs by replacing the benzyl group with a fluorophenyl moiety, resulting in a 3-fold increase in µ-opioid receptor binding affinity.
Comparison with Structural Analogs
Key Differences
| Compound | Substituents | Bioactivity |
|---|---|---|
| [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]... | Hydroxyethyl, benzyl carbamate | Serotonin modulation |
| [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]... | Chloroacetyl, ethyl carbamate | Neuroprotective effects |
| Cyclopropyl-piperidin-3-ylmethyl... | Cyclopropyl, benzyl carbamate | Enzyme inhibition |
The hydroxyethyl group in the (S)-configured compound confers unique solubility and receptor interaction profiles compared to chloroacetyl or cyclopropyl analogs.
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